Cas no 1233952-94-7 (3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline)
![3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline structure](https://ja.kuujia.com/scimg/cas/1233952-94-7x500.png)
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline
-
- インチ: 1S/C12H16FNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
- InChIKey: IWDOJHWMDCSVKQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OCC1CCOCC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 209
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 44.5
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 063733-1g |
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline |
1233952-94-7 | 95% | 1g |
£330.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619094-250mg |
3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline |
1233952-94-7 | 98% | 250mg |
¥2165.00 | 2024-08-09 | |
Chemenu | CM318291-1g |
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline |
1233952-94-7 | 95% | 1g |
$350 | 2021-08-18 | |
Chemenu | CM318291-1g |
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline |
1233952-94-7 | 95% | 1g |
$408 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619094-1g |
3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline |
1233952-94-7 | 98% | 1g |
¥5032.00 | 2024-08-09 |
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]anilineに関する追加情報
Professional Introduction to Compound with CAS No 1233952-94-7 and Product Name 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline
Compound with the CAS number 1233952-94-7 and the product name 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of a fluoro-substituent and a tetrahydro-2H-pyran moiety in its molecular framework imparts distinct pharmacological characteristics, making it a promising candidate for further investigation.
The fluoro-substituent at the 3-position of the aniline ring is a well-documented feature in medicinal chemistry, known for its ability to modulate metabolic stability, binding affinity, and overall bioavailability of pharmaceutical compounds. This modification often enhances the compound's resistance to enzymatic degradation, thereby prolonging its therapeutic effects. The tetrahydro-2H-pyran group, on the other hand, introduces a cyclic ether structure that can influence solubility and permeability, critical factors in drug formulation and delivery. The methoxy group at the 4-position further contributes to the compound's electronic properties, potentially affecting its interaction with biological targets.
Recent research has highlighted the significance of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline in the development of novel therapeutic agents. Studies have demonstrated its potential as a scaffold for designing molecules with enhanced efficacy against various diseases. For instance, preliminary in vitro studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The structural features of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline allow it to interact with biological targets in a manner that could lead to potent pharmacological effects with minimal side effects.
The synthesis of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline involves a series of well-established chemical transformations, including nucleophilic substitution reactions and cyclization processes. The use of advanced synthetic methodologies ensures high yield and purity, which are crucial for pharmaceutical applications. Researchers have leveraged modern techniques such as transition metal catalysis and flow chemistry to optimize the synthetic route, making it more efficient and scalable.
In terms of pharmacokinetic properties, 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline demonstrates promising characteristics that could make it an attractive candidate for clinical development. Its molecular structure suggests good oral bioavailability and reasonable metabolic stability, which are essential for a drug candidate. Additionally, the presence of polar functional groups enhances its solubility in water, facilitating formulation into various dosage forms.
The potential therapeutic applications of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yli)methoxy]aniline are vast. Initial investigations have pointed towards its utility in addressing conditions related to inflammation and oxidative stress. The compound's ability to modulate key signaling pathways makes it a valuable tool for researchers exploring novel treatment strategies. Furthermore, its structural diversity allows for further derivatization, enabling the creation of analogs with tailored pharmacological profiles.
As research progresses, the understanding of how structural modifications influence biological activity will continue to evolve. The case of 3-fluoro-aniline derivatives, including 3-fluoro-a-tetralone derivatives, underscores the importance of such studies. These compounds serve as critical intermediates in synthesizing more complex molecules with enhanced therapeutic potential. The insights gained from studying compounds like 3-fluoro-a-tetralone derivatives contribute significantly to the broader field of medicinal chemistry.
The role of computational chemistry in predicting and optimizing the properties of 3-fluoro-a-tetralone derivatives cannot be overstated. Advanced modeling techniques allow researchers to simulate molecular interactions and predict pharmacological outcomes before conducting expensive experimental trials. This approach not only accelerates drug discovery but also reduces resource consumption, making it an environmentally sustainable practice.
Future directions in the study of 3-fluoro-a-tetralone derivatives include exploring their potential in treating neurological disorders and cancer. The structural motifs present in these compounds offer unique opportunities for designing molecules that can interact with specific biological targets involved in these diseases. Additionally, investigating their mechanism of action will provide valuable insights into their therapeutic efficacy and safety profiles.
In conclusion,3-fluoro-a-tetralone derivatives, including our compound with CAS No 1233952_94_7, represent a frontier area in pharmaceutical research with immense potential for developing novel therapeutics._ Their unique structural features make them versatile scaffolds for drug design._ As our understanding of their pharmacological properties continues to grow, these compounds are poised to play a significant role in addressing some of humanity's most pressing health challenges._>>
1233952-94-7 (3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline) 関連製品
- 941944-29-2(N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 1217853-98-9(Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3)
- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)
- 58-58-2(Puromycin dihydrochloride)
- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)
- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)
- 1322265-11-1((2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine)
- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)




